molecular formula C10H8F3NO2 B6239539 7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one CAS No. 220107-63-1

7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one

Cat. No.: B6239539
CAS No.: 220107-63-1
M. Wt: 231.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one is a heterocyclic compound that features a trifluoromethyl group attached to a benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazepine oxides, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .

Scientific Research Applications

7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one is unique due to its benzoxazepine core, which provides distinct chemical and biological properties compared to other trifluoromethyl-containing compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

220107-63-1

Molecular Formula

C10H8F3NO2

Molecular Weight

231.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.